Isoboonein
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isoboonein can be achieved through various methods. One notable method involves the intramolecular Pauson–Khand reaction (IPKR) to construct the iridoid framework . This reaction is followed by strategic synthetic manipulations to access the targeted monoterpenes, including those with diverse oxy-functionalization patterns and multiple stereogenic centers .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as fungi and plants. The compound can be isolated using solvent extraction methods, followed by purification processes like chromatography.
Chemical Reactions Analysis
Types of Reactions: Isoboonein undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Isoboonein has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in plant defense mechanisms and microbial interactions.
Medicine: Investigated for its antitumor and antibacterial properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Isoboonein involves its interaction with cellular targets to exert its biological effects. It is known to inhibit the growth of certain bacteria and tumor cells by interfering with their metabolic pathways . The exact molecular targets and pathways are still under investigation, but it is believed to involve the disruption of cellular processes essential for growth and survival .
Comparison with Similar Compounds
Isoboonein is unique among iridoids due to its specific structural features and biological activities. Similar compounds include:
- Boschnialactone
- Teucriumlactone
- Iridomyrmecin
- Scabrol A
These compounds share similar iridoid frameworks but differ in their functional groups and stereochemistry, leading to variations in their biological activities .
This compound stands out due to its potent antitumor and antibacterial properties, making it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
(4aR,6S,7R,7aS)-6-hydroxy-7-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-5-7-4-12-9(11)3-6(7)2-8(5)10/h5-8,10H,2-4H2,1H3/t5-,6-,7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDXVBIWZBJGSX-XUTVFYLZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2C1COC(=O)C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C[C@H]2[C@@H]1COC(=O)C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447591 | |
Record name | isoboonein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99946-04-0 | |
Record name | isoboonein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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